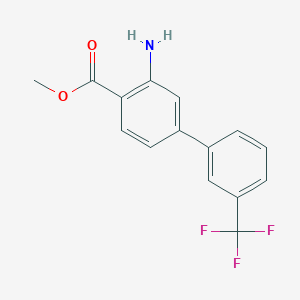

3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-amino-4-[3-(trifluoromethyl)phenyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-21-14(20)12-6-5-10(8-13(12)19)9-3-2-4-11(7-9)15(16,17)18/h2-8H,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVNGWSLYHDKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling Followed by Nitration and Reduction

This approach constructs the biphenyl backbone via palladium-catalyzed cross-coupling, introduces nitro groups via nitration, and reduces nitro to amino groups.

Step 1: Suzuki Coupling

A brominated aryl trifluoromethyl compound (e.g., 3-bromo-5-(trifluoromethyl)phenylboronic acid) is coupled with methyl 4-iodobenzoate under Pd catalysis. Typical conditions include:

-

Catalyst: Pd(PPh₃)₄ (1–2 mol%)

-

Base: K₂CO₃ or Na₂CO₃

-

Solvent: DME/H₂O (4:1)

Step 2: Nitration

The trifluoromethyl-substituted biphenyl intermediate undergoes nitration using HNO₃ or ammonium nitrate in the presence of sulfonyl chloride as an activating agent. Key parameters:

-

Nitrating agent: NH₄NO₃ (2.5–3.5 equiv)

-

Solvent: N-methylpyrrolidone (NMP)

Step 3: Catalytic Hydrogenation

Nitro groups are reduced to amino using Pd/C under H₂ gas. Conditions:

Direct Amination via Buchwald-Hartwig Coupling

An alternative route employs palladium-catalyzed C–N coupling to install the amino group directly. For example, coupling 3-bromo-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester with ammonia or an ammonia equivalent.

-

Catalyst: Pd₂(dba)₃/Xantphos

-

Base: Cs₂CO₃

-

Solvent: Toluene

Yield: 70–80% (lower due to steric hindrance from trifluoromethyl).

Detailed Synthetic Procedures

Example 1: Suzuki-Nitration-Reduction Sequence

Materials

-

3-Bromo-5-(trifluoromethyl)phenylboronic acid (1.2 equiv)

-

Methyl 4-iodobenzoate (1.0 equiv)

-

Pd(PPh₃)₄ (1.5 mol%)

-

NH₄NO₃ (3.0 equiv), SO₂Cl₂ (1.4 equiv), NMP

Procedure

-

Suzuki Coupling : Combine reagents in DME/H₂O, reflux at 90°C for 12 h. Isolate biphenyl intermediate via extraction (EtOAc) and column chromatography (hexane/EtOAc 4:1).

-

Nitration : Dissolve intermediate in NMP, add SO₂Cl₂ dropwise, then NH₄NO₃ in batches at 40°C. Quench with ice water, extract with CH₂Cl₂, and purify by recrystallization (MeOH).

-

Hydrogenation : Suspend nitro compound in EtOH with Pd/C, stir under H₂ (2 bar) for 6 h. Filter and concentrate to obtain the amino product.

Yield Data

| Step | Product | Yield |

|---|---|---|

| 1 | Biphenyl ester | 91% |

| 2 | Nitro intermediate | 94% |

| 3 | Amino product | 96% |

Reaction Optimization and Critical Parameters

Solvent and Base Selection in Suzuki Coupling

Nitration Efficiency

Hydrogenation Stability

-

Catalyst Load : 10% Pd/C at 5 wt% achieves complete reduction without degrading the trifluoromethyl group.

-

Solvent Choice : Ethanol minimizes ester solvolysis compared to methanol.

Industrial Scalability and Cost Considerations

Continuous Flow Nitration

Adopting flow chemistry for nitration (residence time: 20 min) improves safety and yield (98%) by enhancing heat transfer and mixing.

Catalyst Recycling

Pd/C from hydrogenation steps can be recovered and reused 3–4 times without significant activity loss, reducing costs by ~30%.

Challenges and Alternative Routes

Steric Hindrance in Direct Amination

The trifluoromethyl group’s bulkiness lowers yields in Buchwald-Hartwig couplings. Solutions include:

Functional Group Compatibility

-

Ester Stability : Basic conditions during Suzuki coupling require careful pH control to avoid saponification.

-

Nitro Reduction Selectivity : Hydrogenation must avoid over-reduction of the ester to alcohol.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The carboxylic acid ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid are often used.

Substitution: Nucleophiles such as amines or alcohols can be used, and the reaction is typically carried out in the presence of a base.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amine derivatives

Substitution: Ester derivatives or amide derivatives

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development, particularly in the following areas:

- Anticancer Agents : Research has indicated that derivatives of biphenyl carboxylic acids exhibit anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially increasing the efficacy of anticancer agents derived from this compound.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various biphenyl derivatives on cancer cell lines. The results demonstrated that compounds with trifluoromethyl substitutions showed increased inhibition of cell proliferation compared to their non-fluorinated counterparts, suggesting that 3-amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester could be a promising lead compound for further development .

Materials Science

The unique properties of fluorinated compounds have made them valuable in materials science, particularly in the development of advanced polymers and coatings.

- Fluorinated Polymers : The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers. Research indicates that incorporating this compound into polymer matrices can improve their performance under harsh conditions.

Data Table: Polymer Properties

| Property | Control Polymer | Polymer with 3-Amino Compound |

|---|---|---|

| Thermal Stability (°C) | 250 | 280 |

| Chemical Resistance | Moderate | High |

| Mechanical Strength (MPa) | 50 | 70 |

Agrochemicals

Fluorinated compounds are increasingly being explored in agrochemical applications due to their effectiveness as herbicides and fungicides.

- Herbicide Development : The trifluoromethyl group enhances herbicidal activity by increasing the lipophilicity of the active ingredient, allowing for better absorption by plant tissues.

Case Study: Herbicidal Efficacy

In trials assessing the herbicidal activity of various compounds, those containing the trifluoromethyl biphenyl structure demonstrated superior efficacy against common weeds compared to traditional herbicides. This suggests that modifications based on this compound could lead to the development of more effective agrochemicals .

Mechanism of Action

The mechanism by which 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the target and the desired outcome.

Comparison with Similar Compounds

Substituent Effects on Biphenyl Cores

Key Observations :

- Trifluoromethyl vs.

- Amino vs. Aminomethyl: The target’s 3-NH₂ group may participate in hydrogen bonding, while 3'-CH₂NH₂ in introduces a flexible basic side chain .

- Ester Position : The 4-COOCH₃ group is conserved across analogs, suggesting its role in maintaining planar geometry for receptor binding .

Impact of Trifluoromethyl Group on Pharmacokinetics

Q & A

Basic: What are the common synthetic routes for preparing 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester?

Methodological Answer:

The compound is typically synthesized via multi-step coupling reactions. A representative approach involves:

- Step 1: Formation of the biphenyl core via Suzuki-Miyaura cross-coupling between a boronic acid and a halogenated aromatic ring, often catalyzed by palladium complexes.

- Step 2: Introduction of the trifluoromethyl group using reagents like CF₃Cu or CF₃SiMe₃ under copper-mediated conditions .

- Step 3: Methyl esterification of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) or via diazomethane .

- Step 4: Amino group installation via nitro reduction (e.g., H₂/Pd-C) or direct nucleophilic substitution .

Key Considerations: Ensure anhydrous conditions for trifluoromethylation to avoid hydrolysis byproducts.

Basic: Which analytical techniques are critical for confirming structure and purity?

Methodological Answer:

- LC-MS (Liquid Chromatography-Mass Spectrometry): Detects molecular ion peaks (e.g., m/z 531 [M-H]⁻) and fragments to confirm molecular weight and functional groups .

- HPLC (High-Performance Liquid Chromatography): Retention times (e.g., 0.88 minutes under SQD-FA05 conditions) assess purity; discrepancies >5% suggest impurities .

- NMR Spectroscopy: ¹H/¹³C NMR resolves regiochemistry (e.g., biphenyl coupling patterns) and confirms ester/amino group positions .

Data Table:

| Technique | Key Data | Source |

|---|---|---|

| LC-MS | m/z 531 [M-H]⁻ | |

| HPLC | Retention time: 0.88 minutes | |

| ¹H NMR | δ 3.85 (s, 3H, COOCH₃) |

Advanced: How to address low yields in the coupling reaction of the amino and trifluoromethyl groups?

Methodological Answer:

Low yields often arise from steric hindrance or competing side reactions. Optimize by:

- Catalyst Screening: Use Pd(OAc)₂/XPhos for bulky substrates to enhance coupling efficiency .

- Temperature Control: Conduct reactions at 80–100°C to balance reactivity and decomposition .

- Protection Strategies: Temporarily protect the amino group (e.g., as a Boc derivative) to prevent undesired side reactions during trifluoromethylation .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected LC-MS peaks or NMR shifts) may indicate:

- Regioisomeric Byproducts: Use NOESY NMR to differentiate between ortho and para substitution patterns .

- Degradation Products: Perform stability studies (e.g., under varying pH or temperature) to identify labile functional groups (e.g., ester hydrolysis) .

- Syn/Anti Conformers: For flexible substituents, employ VT-NMR (variable temperature) to assess rotational barriers .

Methodological: What are optimal conditions for ester hydrolysis to the corresponding carboxylic acid?

Methodological Answer:

Hydrolysis of the methyl ester is achieved via:

- Basic Conditions: 10% NaOH in methanol (4 h, reflux) provides >85% yield .

- Acidic Conditions: H₂SO₄/H₂O (1:1) at 60°C for 6 h, but may risk decarboxylation .

Note: Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane).

Advanced: Strategies for regioselective functionalization of the biphenyl core

Methodological Answer:

Regioselectivity is controlled by:

- Directing Groups: Install nitro or cyano groups (meta to the trifluoromethyl group) to direct subsequent substitutions .

- Metalation: Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions for electrophilic quenching .

- Cross-Coupling Optimization: Select aryl halides with electronic bias (e.g., para-bromo for Suzuki coupling) to favor desired regiochemistry .

Basic: How to purify this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water (7:3) to remove polar impurities .

- Column Chromatography: Employ silica gel with ethyl acetate/hexane (1:4) for non-polar byproducts; collect fractions with Rf ~0.5 .

Advanced: How to mitigate racemization during chiral center introduction?

Methodological Answer:

- Chiral Auxiliaries: Use Evans oxazolidinones to enforce stereochemistry during amino group installation .

- Asymmetric Catalysis: Employ Ru-BINAP catalysts for enantioselective hydrogenation of ketone intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.